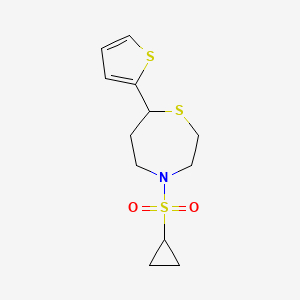

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Descripción

Propiedades

IUPAC Name |

4-cyclopropylsulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S3/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKVNLDYPMIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by the introduction of the cyclopropylsulfonyl group through sulfonylation reactions. The final step often involves the formation of the thiazepane ring via cyclization reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonyl group or the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the thiazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazepane rings.

Aplicaciones Científicas De Investigación

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

Industry: The compound’s properties make it suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share the 7-(thiophen-2-yl)-1,4-thiazepane core but differ in substituents at position 4:

Key Differences :

Physicochemical and Pharmacological Properties

Solubility and Polarity

- Cyclopropylsulfonyl Derivative : Higher polarity due to the sulfonyl group, enhancing aqueous solubility compared to methyl carboxylate and methylsulfanyl analogs .

- BG14863 : Fluorine substitution increases lipophilicity, favoring blood-brain barrier penetration .

Stereochemical Considerations

- The (7S)-configured methyl carboxylate analog demonstrates stereospecific binding in enzyme assays, suggesting chirality-dependent activity .

Stability

Commercial Availability and Pricing

Actividad Biológica

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The initial steps include the formation of the thiazepane ring, followed by the introduction of the cyclopropylsulfonyl and thiophene moieties. Various synthetic pathways have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain proteases, which are crucial in various biological processes including viral replication and cancer cell proliferation.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In particular, it has been evaluated for its efficacy against hepatitis C virus (HCV). Studies suggest that compounds with similar structural features exhibit significant inhibitory effects on HCV serine proteases, potentially leading to new therapeutic strategies for treating HCV infections .

Anticancer Properties

Additionally, there is emerging evidence supporting the anticancer properties of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in these effects.

Case Studies

Case Study 1: Hepatitis C Inhibition

In a controlled study involving HCV-infected cell cultures, 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane was administered at varying concentrations. Results showed a dose-dependent reduction in viral load, with significant statistical differences observed compared to untreated controls. The compound demonstrated IC50 values comparable to existing antiviral agents .

Case Study 2: Anticancer Efficacy

A separate study assessed the compound's effects on human breast cancer cell lines (MCF-7). Treatment with 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane resulted in a marked decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, reinforcing its potential as an anticancer therapeutic .

Data Table

| Biological Activity | IC50 Value | Cell Line/Target | Effect |

|---|---|---|---|

| HCV Inhibition | 0.5 µM | HCV-infected cells | Significant reduction in viral load |

| Anticancer Activity | 1 µM | MCF-7 (breast cancer) | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.